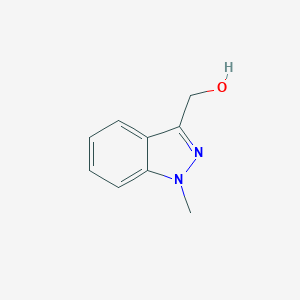

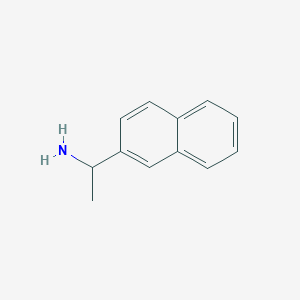

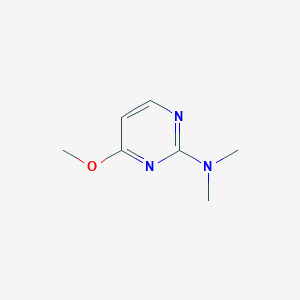

4-methoxy-N,N-dimethylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives involves nucleophilic displacement reactions and has been explored for the development of antifungal agents. Jafar et al. (2017) synthesized various 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives by nucleophilic displacement of chloride in the pyrimidine heterocyclic ring, aiming to investigate their antifungal effects against Aspergillus species (Jafar et al., 2017).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds related to 4-methoxy-N,N-dimethylpyrimidin-2-amine have been studied extensively through crystallography and density functional theory (DFT) calculations. For example, Cobo et al. (2018) provided insights into the synthetic sequence and molecular structure of a highly substituted derivative, revealing the electronic polarization within the substituted pyrimidine system (Cobo et al., 2018).

Chemical Reactions and Properties

The reactivity of 4-methoxy-N,N-dimethylpyrimidin-2-amine and its derivatives with various amines has been a subject of research. Sammes and Yip (1979) explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, isolating both 4-iminiopyran and pyridinium salts, which showcases the compound's versatile chemical reactivity (Sammes & Yip, 1979).

Physical Properties Analysis

The physical properties of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. However, specific studies detailing these properties were not identified in the searched literature, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity under different conditions, are essential for understanding the compound's applications and stability. Allan et al. (1972) discussed the chemoselectivity and reactivity of 4-methoxypyrylium salts with secondary amines, providing a foundation for understanding the chemical behavior of related compounds (Allan et al., 1972).

科学的研究の応用

Accelerating Effect of Tertiary Aromatic Amines in Acrylic Resin Curing

Tertiary aromatic amines, including N,N-dimethyl derivatives, play a critical role as activators in the curing process of acrylic resins. These compounds accelerate the benzoyl peroxide/amine system, impacting the kinetics, mechanism, and activation energy of the reaction. Their applications are significant in biomedical fields, particularly in denture resins and acrylic bone cements. The temperature of the surroundings significantly affects the curing parameters, underlining the importance of selecting appropriate activators to minimize thermal trauma during the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities

In pharmaceutical research, the synthesis of proton pump inhibitors like omeprazole involves complex reactions where methoxy and dimethyl-pyridine groups are crucial. The study highlights novel methods for synthesizing omeprazole, emphasizing the importance of understanding pharmaceutical impurities in the development of anti-ulcer drugs. This research provides valuable insights into the chemical processes involved and the significance of specific functional groups in achieving desired pharmaceutical outcomes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Nutritional Aspects and Carcinogenic Potential of Food-derived Heterocyclic Amines

Food-derived heterocyclic amines (HAs), including compounds with methoxy and amino groups, have been implicated in various health issues, including cancer. These amines form in cooked meats and are studied for their potential etiological roles in human diseases such as breast cancer. Understanding the formation, presence, and biological effects of these compounds is crucial for assessing dietary risks and developing strategies to mitigate adverse health outcomes (Snyderwine, 1994).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

The degradation of nitrogen-containing compounds, including amines, in environmental applications highlights the effectiveness of advanced oxidation processes. These methods are crucial for treating resistant compounds in water, aiming to improve overall treatment schemes and minimize the impact of toxic and hazardous substances. The review encapsulates the challenges and advancements in degrading amine-based compounds, underscoring the importance of optimizing conditions for efficient degradation (Bhat & Gogate, 2021).

Safety And Hazards

The safety information for 4-methoxy-N,N-dimethylpyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDHVOHDANIDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。